molecular formula C14H11BrFNO B7808379 N-benzyl-5-bromo-2-fluorobenzamide

N-benzyl-5-bromo-2-fluorobenzamide

Cat. No.: B7808379
M. Wt: 308.14 g/mol
InChI Key: YRBZXWWWYKOLSH-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-fluorobenzamide is an organic compound with the molecular formula C14H11BrFNO. It is a derivative of benzamide, featuring a benzyl group attached to the nitrogen atom, and a bromo and fluoro substituent on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by starting with benzamide and sequentially introducing bromine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

  • Benzyl Group Introduction: The benzyl group can be introduced using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromo and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and other oxidized derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-benzyl-5-bromo-2-fluorobenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo- and fluoro-substituted benzamides with biological targets.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-2-fluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

N-benzyl-5-bromo-2-fluorobenzamide is similar to other benzamide derivatives, but its unique combination of bromo and fluoro substituents sets it apart. Some similar compounds include:

  • N-benzyl-2-bromo-5-fluorobenzamide: Similar structure but different position of substituents.

  • N-butyl-2-bromo-5-fluorobenzamide: Similar substituents but different alkyl group on the nitrogen atom.

These compounds may exhibit different chemical and biological properties due to variations in their structures.

Properties

IUPAC Name

N-benzyl-5-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBZXWWWYKOLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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